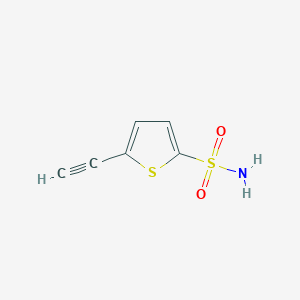

5-Ethynylthiophene-2-sulfonamide

Description

5-Ethynylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. This scaffold is highly versatile, enabling further functionalization via click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science. Its derivatives exhibit notable biological activities, including antitumor and carbonic anhydrase (CA) inhibition properties .

Properties

Molecular Formula |

C6H5NO2S2 |

|---|---|

Molecular Weight |

187.2 g/mol |

IUPAC Name |

5-ethynylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H5NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h1,3-4H,(H2,7,8,9) |

InChI Key |

HCEALRCEDNZDIJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(S1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiophene Ring

Halogenated Analogs

- 5-Bromothiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide (): Synthesis: Prepared via sulfonation of bromo-/chlorothiophene using chlorosulfonic acid, followed by amidation. Applications: Primarily intermediates for Suzuki couplings or antimicrobial agents. Limited direct biological data reported. Key Difference: Halogens (Br/Cl) enhance electrophilicity but reduce opportunities for further functionalization compared to the ethynyl group.

Ethynyl Derivatives

- 5-Ethynylthiophene-2-sulfonamide (): Synthesis: Ethynyl group introduced via Sonogashira coupling or microwave-assisted methods (e.g., with aryl boronic acids). Yields: Variable (27–74%), influenced by substituents on the sulfonamide nitrogen . Applications: Core scaffold for antitumor agents (e.g., U87MG glioma cell studies) and potent CA inhibitors (low nM KI values for hCA II, IX, XII) .

Functionalization via Click Chemistry

- Triazole Derivatives (e.g., 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides):

- hCA II Inhibition : KI = 2.2–7.7 nM (superior to halogenated analogs).

- hCA IX/XII Inhibition : KI = 3.4–811 nM (relevant for anticancer applications).

Substituent Effects on the Sulfonamide Nitrogen

- Phenoxyethyl Derivatives (): Examples: 5a–5h (e.g., 5a: N-(2-phenoxyethyl)), synthesized via nucleophilic substitution. Yields: 27–53%, lower than trimethylsilyl-protected analogs (e.g., 5i: 74%) due to steric hindrance .

Data Tables

Table 2. Carbonic Anhydrase Inhibition Profiles

| CA Isoform | This compound (KI, nM) | Triazole Derivatives (KI, nM) | Halogenated Analogs (KI, nM) |

|---|---|---|---|

| hCA I | 224–7544 | Similar range | Not reported |

| hCA II | 2.2–7.7 | 2.2–7.7 | >1000 (inactive) |

| hCA IX | 5.4–811 | 5.4–811 | Not reported |

| hCA XII | 3.4–239 | 3.4–239 | Not reported |

Key Findings and Implications

Synthetic Flexibility : The ethynyl group enables diverse modifications (e.g., triazole rings), enhancing bioactivity compared to halogenated analogs .

Bioactivity Trade-offs : Halogenated derivatives are easier to synthesize but lack CA inhibition potency. Ethynyl derivatives, though synthetically challenging, show promise in oncology and enzymology .

Structural Insights : X-ray crystallography (PDB: 4BF1) confirms that triazole derivatives bind CA active sites via zinc coordination, explaining their superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.